molecular formula C9H10O3 B1346586 4-Ethoxy-3-hydroxybenzaldehyde CAS No. 2539-53-9

4-Ethoxy-3-hydroxybenzaldehyde

Cat. No. B1346586
CAS RN: 2539-53-9
M. Wt: 166.17 g/mol
InChI Key: BCLVKHGKEGFPJV-UHFFFAOYSA-N
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Description

4-Ethoxy-3-hydroxybenzaldehyde, also known as Isoethylvanillin or Ethylisovanilline, is a chemical compound with the molecular formula C9H10O3 . It plays an important role as an antioxidant and is also used as a flavoring agent, in perfumes, and in organic synthesis . It holds anti-angiogenic, anti-inflammatory, and antinociceptive properties .


Molecular Structure Analysis

The molecular structure of 4-Ethoxy-3-hydroxybenzaldehyde includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 22 bonds. There are 12 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aldehyde (aromatic), 1 aromatic hydroxyl, and 1 ether (aromatic) .


Physical And Chemical Properties Analysis

4-Ethoxy-3-hydroxybenzaldehyde has a molecular weight of 166.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has 3 rotatable bonds . The exact mass and monoisotopic mass of the compound are 166.062994177 g/mol . The topological polar surface area of the compound is 46.5 Ų . The compound has a heavy atom count of 12 . It is described as white to yellowish needle-like crystals or crystalline powder with a strong vanilla bean aroma .

Scientific Research Applications

Thermophysical Properties

  • Study on Solid Aldehydes: A differential scanning calorimetry study included 4-Ethoxy-3-hydroxybenzaldehyde, revealing insights into temperatures, enthalpies, entropies of fusion, and heat capacities of this compound (Temprado, Roux, & Chickos, 2008).

Synthesis and Structural Analysis

  • Bis-aldehyde Monomers Synthesis: Research involved the synthesis of bis-aldehyde monomers, including 4-Ethoxy-3-hydroxybenzaldehyde, and their conversion into electrically conductive polyazomethines. This study offers valuable information on the structural characterization and physicochemical properties of these polymers (Hafeez et al., 2019).
  • Synthesis of 4-Benzylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one Derivatives: A study described the synthesis process of specific compounds using 4-Ethoxy-3-hydroxybenzaldehyde, offering insights into the effects of solvents and molecular structure upon acidity (Yüksek et al., 2005).

Vapor-Liquid Equilibrium Behaviors

  • Equilibrium Behaviors in Alcohol: The vapor-liquid equilibrium behaviors of 4-Ethoxy-3-hydroxybenzaldehyde in various alcohols were measured, providing data on activity coefficients and dilution properties (Kato et al., 2007).

Applications in Organic Synthesis

  • Linkers for Solid Phase Organic Synthesis: The compound was investigated for its potential as a linker in solid-phase organic synthesis, focusing on its conversion into secondary amides (Swayze, 1997).
  • Synthesis of Nitrogen-Containing Compounds: This compound was used in the synthesis of nitrogen-containing compounds, demonstrating its utility in organic chemistry (Dikusar & Kozlov, 2007).

Analytical and Chemical Studies

  • Demethylation of Methyl Aryl Ethers: The demethylation process involving 4-Ethoxy-3-hydroxybenzaldehyde was explored, contributing to the understanding of chemical reactions in this class of compounds (Ireland & Walba, 2003).
  • Crosslinking of Cyano-substituted Homo- and Copolyesters: A study focused on the synthesis, properties, and crosslinking of polymers derived from 4-Ethoxy-3-hydroxybenzaldehyde, revealing its application in polymer science (Mikroyannidis, 1995).

Catalysis and Oxyfunctionalization

  • Remote Benzylic C(sp3)–H Oxyfunctionalization: The compound was involved in a study on oxyfunctionalization of benzyl groups, which is significant for pharmaceutical applications (Jiang et al., 2014).

Fragrance Synthesis

  • Synthesis of Methyl Diantilis: The reduction and etherification of 4-Ethoxy-3-hydroxybenzaldehyde for the synthesis of Methyl Diantilis, an important fragrance, were described, highlighting its use in the fragrance industry (Miles & Connell, 2006).

Solubility and Thermodynamics

  • Solubility in Organic Solvents: A comprehensive study on the solubility of 4-Ethoxy-3-hydroxybenzaldehyde in various solvents was conducted, providing important data for its purification and application in different processes (Wang, Xu, & Xu, 2017).

Crystal Structure Analysis

  • Crystal Structure of Derivatives: The crystal structure of certain derivatives of 4-Ethoxy-3-hydroxybenzaldehyde was determined, offering insights into molecular interactions and properties (Bao & Wei, 2008).

Vanillin Synthesis Review

  • Synthesis of Vanillin: Although not directly about 4-Ethoxy-3-hydroxybenzaldehyde, this review discusses the synthesis of vanillin, which is structurally related and could provide context for its derivatives (Ju & Liao, 2003).

Safety And Hazards

4-Ethoxy-3-hydroxybenzaldehyde may cause skin irritation and eye irritation. It may be harmful if swallowed and can cause digestive tract irritation .

properties

IUPAC Name

4-ethoxy-3-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-2-12-9-4-3-7(6-10)5-8(9)11/h3-6,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLVKHGKEGFPJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0062505
Record name Benzaldehyde, 4-ethoxy-3-hydroxy-
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Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-3-hydroxybenzaldehyde

CAS RN

2539-53-9
Record name 4-Ethoxy-3-hydroxybenzaldehyde
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Record name 4-Ethoxy-3-hydroxybenzaldehyde
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Record name Benzaldehyde, 4-ethoxy-3-hydroxy-
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Record name Benzaldehyde, 4-ethoxy-3-hydroxy-
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Record name 4-ethoxy-3-hydroxybenzaldehyde
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Record name 4-ETHOXY-3-HYDROXYBENZALDEHYDE
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Commercially available 3,4-dihydroxy benzaldehyde (35.8 g, 259 mmol) and potassium carbonate (37.6 g, 272 mmol) were dissolved in N,N-dimethylformamide (150 mL), then commercially available iodoethane (22 mL, 275 mmol) was added under nitrogen atmosphere at 0° C., and then the mixture was stirred for 2 days. The solvent was evaporated under vacuum, the resultant was cooled to 0° C., and then 5 M hydrochloric acid, ethyl acetate, and water were added for partition. The aqueous layer was extracted with ethyl acetate, the combined organic layer was washed with water twice and then with a saturated saline solution, and the mixture was dried over anhydrous magnesium sulfate and then filtered. The solvent was evaporated, then dichloromethane was added, and then the precipitate was collected by filteration to obtain the title compound (25.8 g, 60%). The filtrate was purified with silica gel column chromatography (n-heptane:ethyl acetate=9:1-4:1-1:1). The target fraction was concentrated under vacuum, then diethyl ether and dichloromethane were added to the residue, and the precipitate was collected by filteration to obtain the title compound (3.45 g, 8.0%).
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35.8 g
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150 mL
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60%

Synthesis routes and methods III

Procedure details

3,4-Dihydroxybenzaldehyde (101.6 g) and potassium carbonate (101.7 g) were suspended in N,N-dimethylformamide (500 mL). To the mixture was added dropwise ethyl iodide (58.8 mL) under ice-cooling, and the mixture was stirred at room temperature for 16 hours. To the reaction mixture was added dropwise 2 mol/L hydrochloric acid (500 mL), and the resulting mixture was extracted with ethyl acetate. The organic layer was washed with brine and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure, and the obtained residue was purified by column chromatography on silica gel (eluent: ethyl acetate/hexane=1/1) to give the title compound (74.3 g).
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101.6 g
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500 mL
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Synthesis routes and methods IV

Procedure details

Anhydrous potassium carbonate (2.25 g, 16.3 mmol) was added to 3,4-dihydroxybenzaldehyde (1.5 g, 10.8 mmol), in butanone (30 ml), at room temperature. The reaction was stirred for 10 min after which ethyl iodide (0.872 ml, 10.8 mmol) was added dropwise and the reaction was refluxed for 3 h. The reaction mixture was diluted with water and the product was extracted with dichloromethane (3×25 ml), the combined organic layers were dried over magnesium sulphate and reduced in vacuo. Purification by column chromatography (SiO2, petroleum:ether (40:60) with an increasing gradient of ethyl acetate) afforded 0.78 g (43%) of 3-hydroxy4-ethoxybenzaldehyde as a white solid.
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2.25 g
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0.872 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethoxy-3-hydroxybenzaldehyde
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4-Ethoxy-3-hydroxybenzaldehyde
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4-Ethoxy-3-hydroxybenzaldehyde
Reactant of Route 4
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4-Ethoxy-3-hydroxybenzaldehyde
Reactant of Route 5
4-Ethoxy-3-hydroxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
4-Ethoxy-3-hydroxybenzaldehyde

Citations

For This Compound
44
Citations
IA Pearl, DL Beyer - Journal of the American Chemical Society, 1953 - ACS Publications
N-Substituted amides of vanillic acid and 3-ethoxy-4-hydroxybenzoic acid were prepared by condensing the O-carbethoxy chlorides of these acids with the appropriate amines and …
Number of citations: 0 pubs.acs.org
RE Ireland - Organic Syntheses, 1977 - cir.nii.ac.jp
DEMETHYLATION OF METHYL ARYL ETHERS: 4-ETHOXY-3-HYDROXYBENZALDEHYDE | CiNii Research … DEMETHYLATION OF METHYL ARYL ETHERS: 4-ETHOXY-3-HYDROXYBENZALDEHYDE …
Number of citations: 56 cir.nii.ac.jp
AM Bernard, MR Ghiani, PP Piras, A Rivoldini - Synthesis, 1989 - chemistry.mdma.ch
… " may be obtained by the selective cleavage of the methoxy group in ethoxymethoxyarenes using lithium diphenylphosphide; thus, for example, 4ethoxy-3-hydroxybenzaldehyde may …
Number of citations: 75 chemistry.mdma.ch
IA Pearl, DL Beyer - Journal of the American Chemical Society, 1953 - ACS Publications
… However, no 4-ethoxy-3-hydroxybenzaldehyde was … (isovanillin), and 4-ethoxy-3-hydroxybenzaldehyde were … 4-Ethoxy-3-hydroxybenzaldehyde.—Colorless crystals melting at 126-127. …
Number of citations: 12 pubs.acs.org
RE IRELAND, W DM - 1977 - pascal-francis.inist.fr
DEMETHYLATION OF METHYL ARYL ETHERS: 4-ETHOXY-3-HYDROXYBENZALDEHYDE. (BENZALDEHYDE, 4-ETHOXY-3-HYDROXY-). … DEMETHYLATION OF METHYL ARYL …
Number of citations: 0 pascal-francis.inist.fr
EJ LaVoie, A Shigematsu, PL Tucciarone… - Journal of Agricultural …, 1985 - ACS Publications
… While vanillin and ethylvanillin have been reported as additives identified in tobacco, 4-ethoxy-3hydroxybenzaldehyde has not been previously identified as a flavorant in commercial …
Number of citations: 15 pubs.acs.org
KN Gurudutt, TR Seshadri - Phytochemistry, 1974 - Elsevier
The heartwood of Pterocarpus santalinus contains two major red pigments, santalin-A and santalin-B which are partial methyl ethers of the same polyphenol (santalin). For locating the …
Number of citations: 11 www.sciencedirect.com
L Zhao, JJ Zhou, XY Huang, LP Cheng, W Pang… - Chinese Chemical …, 2015 - Elsevier
… Pure white 4-ethoxy-3-hydroxybenzaldehyde 5 was obtained after column chromatography … A mixture of 4-ethoxy-3-hydroxybenzaldehyde 5 (1 g, 6.02 mmol) and potassium carbonate (…
Number of citations: 15 www.sciencedirect.com
T Jansson, M Curvall, A Hedin, CR Enzell - Mutation Research/Genetic …, 1988 - Elsevier
Since our earlier studies of 23 individual weakly acidic constituents of cigarette smoke indicated that benzenes having vicinal oxygenation or a conjugated double bond induce sister-…
Number of citations: 74 www.sciencedirect.com
MM Miloud, FS Alassbaly, MM El-ajaily… - J Biol Chem …, 2016 - researchgate.net
… Five divalent transition metal chelates with a Schiff base formed from the reaction of 5-phenyl-1,3,4-thiadiazol-2amine with 4-ethoxy-3-hydroxybenzaldehyde have been synthesized …
Number of citations: 7 www.researchgate.net

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